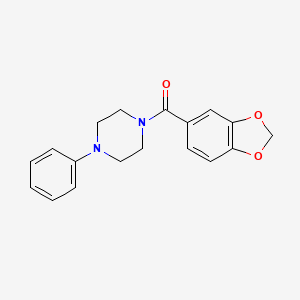![molecular formula C25H28F2N4O2 B10930691 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(3-methylbenzyl)piperazin-1-yl]pyrimidine](/img/structure/B10930691.png)
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(3-methylbenzyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a piperazine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the difluoromethyl group, and the attachment of the piperazine and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This can be achieved through radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Piperazine and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and methoxyphenyl halides under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and pressures.
Scientific Research Applications
4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER include other trifluoromethyl-containing compounds, such as:
Trifluoromethylalkenes: These compounds contain a trifluoromethyl group attached to an alkene moiety and are used in various organic synthesis applications.
Trifluoromethylated Aromatic Compounds: These compounds have a trifluoromethyl group attached to an aromatic ring and are studied for their unique chemical and biological properties.
Trifluoromethylketones: These compounds contain a trifluoromethyl group attached to a ketone and are used in the development of new pharmaceuticals and agrochemicals.
The uniqueness of 4-{6-(DIFLUOROMETHYL)-2-[4-(3-METHYLBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H28F2N4O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C25H28F2N4O2/c1-17-5-4-6-18(13-17)16-30-9-11-31(12-10-30)25-28-20(15-21(29-25)24(26)27)19-7-8-22(32-2)23(14-19)33-3/h4-8,13-15,24H,9-12,16H2,1-3H3 |
InChI Key |
RUSNWZXPTHDMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine-1,4-diylbis{[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone}](/img/structure/B10930609.png)
![5-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10930614.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930622.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930638.png)
![1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrrolidine-2,5-dione](/img/structure/B10930646.png)
![2-butyl-4-(difluoromethyl)-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10930647.png)
![3-cyclopropyl-6-(5-methylthiophen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10930653.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930659.png)
![Propyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930677.png)
![1-ethyl-3,6-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930698.png)
![8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10930704.png)
![4-(difluoromethyl)-1-ethyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10930711.png)
![6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930718.png)
